molecular formula C10H17N3OS B11805382 2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine

2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine

Cat. No.: B11805382
M. Wt: 227.33 g/mol
InChI Key: DWCKZLDTWMVSOZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors in biological systems, leading to various physiological effects. These interactions may involve the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological activities .

Comparison with Similar Compounds

2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Properties

Molecular Formula

C10H17N3OS

Molecular Weight

227.33 g/mol

IUPAC Name

2-(4-ethoxypiperidin-1-yl)-1,3-thiazol-4-amine

InChI

InChI=1S/C10H17N3OS/c1-2-14-8-3-5-13(6-4-8)10-12-9(11)7-15-10/h7-8H,2-6,11H2,1H3

InChI Key

DWCKZLDTWMVSOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCN(CC1)C2=NC(=CS2)N

Origin of Product

United States

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